1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone
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Overview
Description
“1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a molecular weight of 221.64 and its SMILES string is CC(=O)c1cc(no1)-c2ccc(Cl)cc2
.
Molecular Structure Analysis
The molecular structure of “1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” is characterized by the presence of an isoxazole ring attached to a 4-chlorophenyl group and an ethanone group . The structure exhibits C–H…N intermolecular interactions .
Physical And Chemical Properties Analysis
“1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone” has a molecular weight of 221.64 . Its SMILES string is CC(=O)c1cc(no1)-c2ccc(Cl)cc2
, which represents its molecular structure .
Scientific Research Applications
Application 1: Synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole
- Summary of the Application : This compound is used in the synthesis of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazoles. These pyrazoles show different colors in different solvents when an electron withdrawing group is attached to acetophenone .
- Methods of Application : The synthesis involves cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results or Outcomes : The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . The compound also has excellent selectivity for Ag+ detection .
Application 2: Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides
- Summary of the Application : This compound is used in the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides, which have shown antiviral activity .
- Methods of Application : The synthesis involves starting from 4-chlorobenzoic acid, and through a six-step process, 10 new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized .
- Results or Outcomes : The bioassay tests showed that some of these compounds possessed certain anti-tobacco mosaic virus activity .
Application 3: Fluorescent and Photoluminescent Materials
- Summary of the Application : This compound is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which have excellent fluorescence and better hole transport characteristics, thermal stability, and washing resistance .
- Methods of Application : The synthesis involves cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results or Outcomes : The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . The compound also has excellent selectivity for Ag+ detection .
Application 4: Antiviral Activity
- Summary of the Application : Indole derivatives, which can be synthesized from this compound, possess various biological activities, including antiviral activity .
- Methods of Application : The synthesis involves starting from 4-chlorobenzoic acid, and through a six-step process, 10 new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized .
- Results or Outcomes : The bioassay tests showed that some of these compounds possessed certain anti-tobacco mosaic virus activity .
Application 5: Photoluminescent Materials
- Summary of the Application : This compound is used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles, which can be used as photoluminescent materials .
- Methods of Application : The synthesis involves cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
- Results or Outcomes : The synthesized 1,3,5-trisubstituted-1H-pyrazole shows from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . The compound also has excellent selectivity for Ag+ detection .
Application 6: Antiviral Activity
- Summary of the Application : Indole derivatives, which can be synthesized from this compound, possess various biological activities, including antiviral activity .
- Methods of Application : The synthesis involves starting from 4-chlorobenzoic acid, and through a six-step process, 10 new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized .
- Results or Outcomes : The bioassay tests showed that some of these compounds possessed certain anti-tobacco mosaic virus activity .
Safety And Hazards
properties
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMZTZBXSLVZBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372591 |
Source
|
Record name | 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenyl)-5-isoxazolyl]-1-ethanone | |
CAS RN |
37091-33-1 |
Source
|
Record name | 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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